molecular formula C26H28N2O2 B6053573 N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B6053573
M. Wt: 400.5 g/mol
InChI Key: ZFUKXWBGKSIMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its diethyl and bis(2-methylphenyl) groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with diethylamine and 2-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to increase yield and efficiency. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methylphenyl)benzene-1,4-diamine
  • N,N-diethyl-1,4-phenylenediamine
  • N1,N1,N4,N4-tetra(4-pyridyl)benzene-1,4-diamine

Uniqueness

N1,N4-DIETHYL-N1,N4-BIS(2-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its specific combination of diethyl and bis(2-methylphenyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-N,4-N-diethyl-1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-5-27(23-13-9-7-11-19(23)3)25(29)21-15-17-22(18-16-21)26(30)28(6-2)24-14-10-8-12-20(24)4/h7-18H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKXWBGKSIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.